(E)-tert-Butyl 4-bromobut-2-enoate
Overview
Description
(E)-tert-Butyl 4-bromobut-2-enoate is an organic compound belonging to the ester group. It is characterized by the presence of a bromine atom and a tert-butyl ester group attached to a but-2-enoate backbone. This compound is significant in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of (E)-tert-Butyl 4-bromobut-2-enoate typically involves a ligand-free Suzuki coupling of arylboronic acids with methyl (E)-4-bromobut-2-enoate. This method enables the preparation of diverse aryl-substituted cores, which are essential in the development of HIV-1 protease inhibitors. The reaction conditions for this synthesis include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Chemical Reactions Analysis
(E)-tert-Butyl 4-bromobut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-tert-Butyl 4-bromobut-2-enoate has diverse applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: The compound is used as a reagent in various catalytic processes.
Pharmaceutical Research: It is a key intermediate in the synthesis of HIV-1 protease inhibitors and other pharmaceutical compounds
Mechanism of Action
The mechanism by which (E)-tert-Butyl 4-bromobut-2-enoate exerts its effects involves its reactivity as an ester and the presence of the bromine atom. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
Comparison with Similar Compounds
(E)-tert-Butyl 4-bromobut-2-enoate can be compared with other similar compounds, such as:
Methyl (E)-4-bromobut-2-enoate: Similar in structure but with a methyl ester group instead of a tert-butyl ester group.
tert-Butyl 4-chlorobut-2-enoate: Similar but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity and the presence of the tert-butyl ester group, which can influence the steric and electronic properties of the compound.
Properties
IUPAC Name |
tert-butyl (E)-4-bromobut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,6H2,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWISYPNGDTPOP-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86606-04-4 | |
Record name | tert-Butyl (2E)-4-bromo-2-butenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086606044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-butyl (2E)-4-bromobut-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-Butyl (2E)-4-bromo-2-butenoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCZ9QG94B9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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